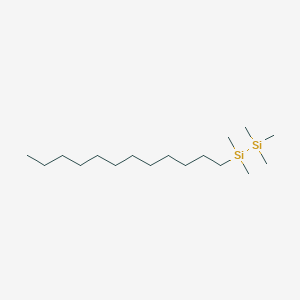
Disilane, dodecylpentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilane, dodecylpentamethyl- is an organosilicon compound characterized by the presence of silicon-silicon (Si-Si) bonds. These compounds are known for their unique electronic properties, which make them valuable in various scientific and industrial applications. The structural characteristics of Si-Si bonds resemble those of carbon-carbon (C-C) single bonds, but their electronic structure is more similar to that of carbon-carbon double bonds due to the higher energy level of the highest occupied molecular orbital (HOMO) in Si-Si bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disilane, dodecylpentamethyl- can be synthesized through several methods. One common approach involves the reaction of silylenes with monosilanes. Silylenes, generated by the thermolysis of cyclotrisilanes, are inserted into the Si-Cl or Si-H bonds of monosilanes to yield disilanes . Another method involves the reduction of Si2Cl6 with lithium aluminium hydride, which affords disilane in modest yield .
Industrial Production Methods: Industrial production of disilanes often involves the hydrolysis of magnesium silicide, which produces silane, disilane, and trisilane. This method, although abandoned for silane production, remains viable for generating disilane . The thermal decomposition of silane also yields disilane, which is relevant to the manufacture of photovoltaic devices .
Chemical Reactions Analysis
Types of Reactions: Disilane, dodecylpentamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, in a palladium-catalyzed disilylation reaction, the insertion of palladium into the Si-Si bond of disilane followed by reductive eliminations yields the disilylation product .
Common Reagents and Conditions: Common reagents used in reactions involving disilane include palladium catalysts, lithium aluminium hydride, and various halides. The conditions for these reactions often involve high temperatures and specific catalysts to facilitate the desired transformations .
Major Products: The major products formed from reactions involving disilane, dodecylpentamethyl- include various organosilicon compounds with unique electronic and photophysical properties. These products are valuable in the synthesis of advanced materials and optoelectronic devices .
Scientific Research Applications
Disilane, dodecylpentamethyl- has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of complex organosilicon compounds. In biology and medicine, its unique electronic properties are exploited in the development of novel diagnostic and therapeutic tools. In industry, disilane-bridged compounds are used as optoelectronic materials, multifunctional solid-state emitters, and non-linear optical materials .
Mechanism of Action
The mechanism by which disilane, dodecylpentamethyl- exerts its effects involves the unique electronic structure of the Si-Si bonds. The σ-electron delocalization along the Si-Si bond and the σ-π conjugation effect play crucial roles in its reactivity and functionality. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Disilane, dodecylpentamethyl- is unique among organosilicon compounds due to its specific electronic properties and structural characteristics. Similar compounds include hexamethyldisilane and other disilanes with different substituents. These compounds share the presence of Si-Si bonds but differ in their reactivity and applications due to variations in their substituents and electronic structures .
Conclusion
Disilane, dodecylpentamethyl- is a versatile organosilicon compound with significant scientific and industrial applications. Its unique electronic properties, diverse reactivity, and potential for use in advanced materials make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
172659-19-7 |
|---|---|
Molecular Formula |
C17H40Si2 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
dodecyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C17H40Si2/c1-7-8-9-10-11-12-13-14-15-16-17-19(5,6)18(2,3)4/h7-17H2,1-6H3 |
InChI Key |
CNRWACWMPULXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















